3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9BrF3N It is a derivative of aniline, featuring a bromine atom at the 3-position, a methyl group at the 5-position, and a trifluoroethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
Bromination: The starting material, 5-methylaniline, undergoes bromination using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the 3-position.
N-Trifluoroethylation: The brominated intermediate is then reacted with 2,2,2-trifluoroethylamine under suitable conditions to attach the trifluoroethyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-Bromoaniline
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness
3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific combination of substituents on the aniline ring. The presence of both a bromine atom and a trifluoroethyl group imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can be advantageous in various applications.
Properties
Molecular Formula |
C9H9BrF3N |
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Molecular Weight |
268.07 g/mol |
IUPAC Name |
3-bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9BrF3N/c1-6-2-7(10)4-8(3-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
BZZVAYPGBUVEIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC(F)(F)F |
Origin of Product |
United States |
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